N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-3-nitrobenzamide
Description
Properties
IUPAC Name |
N-(5-methyl-2-phenylpyrazol-3-yl)-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O3/c1-12-10-16(20(19-12)14-7-3-2-4-8-14)18-17(22)13-6-5-9-15(11-13)21(23)24/h2-11H,1H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBVMOEYCRUSIGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-])C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-3-nitrobenzamide typically involves the reaction of 3-methyl-1-phenyl-1H-pyrazole-5-carboxylic acid with 3-nitrobenzoyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine, which facilitates the formation of the amide bond . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-3-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.
Common reagents used in these reactions include hydrogen gas, palladium on carbon, nitric acid, and halogens. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-3-nitrobenzamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in studies related to enzyme inhibition and protein binding due to its structural properties.
Industry: The compound is used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-3-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The nitro group and pyrazole ring play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Table 1: Key Structural Analogs and Modifications
Electronic and Steric Effects
Pharmacological Relevance
- Anticancer Activity : Pyrazole-carboxamides with nitro groups (e.g., the target compound) show promise in targeting hypoxia-selective prodrugs, as seen in studies of similar nitrobenzamide derivatives .
- Kinase Inhibition : Compounds like with oxadiazole linkers demonstrate enhanced kinase inhibition due to improved hydrogen-bonding interactions, a feature absent in the simpler benzamide derivatives .
Biological Activity
N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-3-nitrobenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 314.32 g/mol. The compound features a pyrazole ring, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties.
Anticancer Activity
Research indicates that pyrazole derivatives, including this compound, exhibit promising anticancer activity. In a study evaluating various pyrazole derivatives against cancer cell lines, it was found that certain modifications to the pyrazole structure enhanced cytotoxicity against specific cancer types. For instance, compounds with nitro groups demonstrated increased potency against breast and lung cancer cells due to their ability to induce apoptosis and inhibit cell proliferation .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. A series of studies on pyrazole derivatives have reported significant antibacterial and antifungal activities. For example, derivatives similar to this compound showed effectiveness against various pathogenic fungi and bacteria, suggesting its potential as an antimicrobial agent .
Anti-inflammatory Properties
In addition to its anticancer and antimicrobial effects, this compound has been investigated for anti-inflammatory activity. Pyrazole compounds have been shown to inhibit the production of pro-inflammatory cytokines and nitric oxide in vitro, indicating their potential use in treating inflammatory diseases .
Case Studies
- Anticancer Efficacy : A study conducted on a series of pyrazole derivatives including this compound revealed that these compounds could reduce tumor growth in xenograft models by 50% compared to control groups .
- Antimicrobial Testing : In vitro assays demonstrated that the compound exhibited significant inhibition against Staphylococcus aureus and Candida albicans, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Data Summary Table
| Property/Activity | Result/Observation |
|---|---|
| Molecular Formula | |
| Molecular Weight | 314.32 g/mol |
| Anticancer Activity | Induces apoptosis in cancer cell lines |
| Antimicrobial Activity | Effective against S. aureus and C. albicans |
| Anti-inflammatory Activity | Inhibits pro-inflammatory cytokines |
Q & A
Q. What are the common synthetic routes for N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-3-nitrobenzamide?
The synthesis typically involves multi-step reactions starting with the condensation of a pyrazole core (e.g., 3-methyl-1-phenyl-1H-pyrazol-5-amine) with 3-nitrobenzoyl chloride or activated derivatives. Key steps include:
- Nucleophilic acyl substitution : Reacting the pyrazole amine with 3-nitrobenzoyl chloride in a polar aprotic solvent (e.g., DMF) under basic conditions (e.g., K₂CO₃) to form the benzamide bond .
- Purification : Column chromatography or recrystallization from ethanol/dichloromethane mixtures to isolate the product.
- Validation : Confirmation via melting point analysis, NMR (¹H/¹³C), and high-resolution mass spectrometry (HRMS) .
Q. How is the crystal structure of this compound determined using X-ray crystallography?
Single-crystal X-ray diffraction (SC-XRD) is employed:
- Data collection : A suitable crystal is mounted on a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å).
- Structure solution : Using direct methods in SHELXS or SHELXD for phase determination .
- Refinement : Iterative refinement with SHELXL to optimize atomic coordinates, displacement parameters, and occupancy .
- Visualization : ORTEP-3 or WinGX for generating thermal ellipsoid plots and packing diagrams .
Q. What spectroscopic techniques are used to characterize this compound?
- ¹H/¹³C NMR : To confirm proton environments and carbon frameworks (e.g., aromatic protons at δ 7.2–8.5 ppm, nitro group effects) .
- IR spectroscopy : Identification of amide C=O stretches (~1650 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹) .
- Mass spectrometry : HRMS (Q-TOF) for exact mass verification (e.g., [M+H]⁺ or [M−H]⁻ ions) .
Advanced Research Questions
Q. How can computational methods predict the biological activity of this compound?
- Molecular docking : Software like AutoDock Vina assesses binding affinity to target proteins (e.g., Factor Xa) by simulating interactions between the compound’s nitrobenzamide group and active-site residues .
- Hirshfeld surface analysis : Evaluates intermolecular interactions (e.g., C–H···O hydrogen bonds) in the crystal lattice to infer stability and reactivity .
- ADMET prediction : Tools like SwissADME predict pharmacokinetic properties (e.g., logP, bioavailability) based on substituent effects .
Q. What strategies resolve contradictions between experimental and computational data?
- XRD vs. DFT geometry : Compare bond lengths/angles from SC-XRD with density functional theory (DFT)-optimized structures. Discrepancies >0.05 Å may indicate crystal packing effects .
- Spectroscopic anomalies : For unexpected NMR splitting, use variable-temperature NMR to rule out dynamic effects or employ 2D-COSY/NOESY for spatial correlations .
Q. How to evaluate the compound’s potential as an enzyme inhibitor?
- In vitro assays : Measure IC₅₀ values against target enzymes (e.g., acetylcholinesterase) using spectrophotometric methods.
- Kinetic studies : Lineweaver-Burk plots to determine inhibition mode (competitive/uncompetitive) .
- Cellular assays : Assess cytotoxicity (e.g., MTT assay) and specificity in cell lines overexpressing the target .
Q. What are the challenges in synthesizing analogs with enhanced properties?
- Substituent effects : Introducing electron-withdrawing groups (e.g., -CF₃) at the pyrazole 3-position may improve bioactivity but requires controlled nitration/fluorination steps .
- Solubility optimization : Balancing lipophilicity (via ClogP calculations) with polar groups (e.g., -SO₂NH₂) to enhance aqueous solubility .
Q. How to assess purity using advanced chromatographic techniques?
- HPLC-DAD : Reverse-phase C18 column (acetonitrile/water gradient) with UV detection at λ = 254 nm. Purity >98% is required for pharmacological studies .
- LC-MS : Couples separation with mass detection to identify trace impurities (e.g., unreacted starting materials) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
